Ethyl 6-formyl-1H-indole-4-carboxylate
Overview
Description
Ethyl 6-formyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formyl-1H-indole-4-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of indole with ethyl formate in the presence of a base to introduce the formyl group at the 6-position . The reaction conditions often involve moderate temperatures and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.
Major Products Formed
Oxidation: Ethyl 6-carboxy-1H-indole-4-carboxylate.
Reduction: Ethyl 6-hydroxymethyl-1H-indole-4-carboxylate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 6-formyl-1H-indole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-formyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing the compound’s biological activity. The indole ring system can interact with multiple receptors and enzymes, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Ethyl 6-formyl-1H-indole-4-carboxylate can be compared with other indole derivatives such as:
Ethyl 6-methoxy-1H-indole-4-carboxylate: Similar structure but with a methoxy group instead of a formyl group, leading to different chemical and biological properties.
Ethyl 6-amino-1H-indole-4-carboxylate: Contains an amino group, which can significantly alter its reactivity and biological activity.
Ethyl 6-bromo-1H-indole-4-carboxylate: The presence of a bromine atom can enhance its electrophilic substitution reactions and biological interactions.
This compound is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activities that are distinct from other indole derivatives .
Properties
IUPAC Name |
ethyl 6-formyl-1H-indole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-8(7-14)6-11-9(10)3-4-13-11/h3-7,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMGENCRNSRTKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=CC(=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225072 | |
Record name | 1H-Indole-4-carboxylic acid, 6-formyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-46-0 | |
Record name | 1H-Indole-4-carboxylic acid, 6-formyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-4-carboxylic acid, 6-formyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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